4-(4-Chlorobenzyl)piperidine
Overview
Description
4-(4-Chlorobenzyl)piperidine is a chemical compound with the CAS Number: 36938-76-8 and a linear formula of C12H16ClN . It has a molecular weight of 209.72 .
Synthesis Analysis
The synthesis of this compound derivatives involves various intra- and intermolecular reactions . A study mentions the use of palladium and rhodium hydrogenation for the synthesis of all isomeric (cyclo)alkylpiperidines . Another study discusses a new HPLC-UV derivatization approach for the analysis of residual trace benzyl halides in drug substances .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 . The piperidine rings of similar molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, a new HPLC-UV derivatization approach was developed for the analysis of these residual trace benzyl halides in drug substances . Another study discusses the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Scientific Research Applications
Crystal and Molecular Structure Studies
4-(4-Chlorobenzyl)piperidine has been involved in various studies related to its crystal and molecular structure. For example, the molecular structure of related compounds has been characterized using single crystal X-ray diffraction and other techniques to understand the conformation of the piperidine ring and its interactions with other elements in the compound. This research aids in understanding the structural properties of such compounds, which is crucial for their potential applications in scientific research and pharmaceuticals (Szafran, Komasa, & Bartoszak-Adamska, 2007), (Kumar, Suppuraj, Mayavel, Muthuvel, & Thirunarayanan, 2020).
Synthesis and Characterization of Derivatives
Research has been conducted on synthesizing and characterizing various derivatives of this compound. These studies often focus on the synthesis of novel compounds and their structural characterization using techniques like NMR, MS, and IR. These derivatives are explored for their potential applications in pharmacology and other scientific fields (Bi, 2014), (De-ju, 2014; 2015).
Application in Pharmacology
This compound and its derivatives have been explored in pharmacological research. For example, gamma-amino-substituted analogues of related compounds have been developed as potent and selective inhibitors for certain enzymes, highlighting the compound's potential relevance in drug development (Senten et al., 2004).
Development of Novel Catalysts
The compound has also been used in the development of novel catalysts. For instance, certain derivatives have been synthesized and employed as catalysts in the synthesis of various organic compounds, demonstrating the versatility of this compound in catalysis and organic synthesis (Ghorbani‐Choghamarani & Azadi, 2015).
Antioxidant and Antimicrobial Studies
The compound has been investigated for its potential antioxidant and antimicrobial activities. These studies involve the synthesis of specific derivatives and their subsequent evaluation for antimicrobial and antioxidant properties, which is significant for potential therapeutic applications (Kumar et al., 2016).
Safety and Hazards
The safety information for 4-(4-Chlorobenzyl)piperidine includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
Piperidines, including 4-(4-Chlorobenzyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The primary targets of 4-(4-Chlorobenzyl)piperidine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in regulating cellular processes such as cell division, gene expression, and metabolism .
Mode of Action
It is known that the compound interacts with its targets, potentially altering their function . This interaction could lead to changes in cellular processes regulated by these proteins .
Biochemical Pathways
Given its targets, it is likely that the compound affects pathways related to cell division, gene expression, and metabolism .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its targets, it is likely that the compound could have effects on cellular processes such as cell division, gene expression, and metabolism .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPESQEWIPDEGSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395673 | |
Record name | 4-(4-chlorobenzyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36938-76-8 | |
Record name | 4-(4-chlorobenzyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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